2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
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Overview
Description
Preparation Methods
The synthesis of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 4-iodobenzaldehyde with 2-naphthylhydrazine under specific reaction conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, including temperature control, reaction time, and purification techniques like recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine.
Scientific Research Applications
2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and the presence of the iodophenyl group allow it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and naphthyl-based molecules. Compared to these compounds, 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE stands out due to the presence of the iodophenyl group, which imparts unique reactivity and potential for further functionalization. Some similar compounds include:
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(2-Bromobenzyl)sulfanyl]-N′-[(E)-(4-iodophenyl)methylene]acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-{2-[(E)-1-(4-IODOPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE .
Properties
Molecular Formula |
C19H14IN3O2 |
---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
N'-[(E)-(4-iodophenyl)methylideneamino]-N-naphthalen-2-yloxamide |
InChI |
InChI=1S/C19H14IN3O2/c20-16-8-5-13(6-9-16)12-21-23-19(25)18(24)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
OOBBWHSEOBVYJN-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC=C(C=C3)I |
Origin of Product |
United States |
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